2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)benzamide
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Overview
Description
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)benzamide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a 4-chlorophenyl group, a 1,2,4-oxadiazole ring, and a pyridin-3-yl group attached to a benzamide core. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the 1,2,4-oxadiazole ring through the reaction of an amidoxime with a carboxylic acid derivative, such as an ester or an acyl chloride, under basic conditions . The resulting oxadiazole intermediate is then coupled with a 4-chlorophenyl group and a pyridin-3-yl group through a series of substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening methods can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to convert specific functional groups, such as nitro groups, into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, halogen, or nitro groups, onto the aromatic rings.
Scientific Research Applications
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)benzamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring, such as ataluren and azilsartan, share structural similarities and are studied for their therapeutic potential.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which contain the pyridine ring, are well-known for their biological activities and are used in various medicinal applications.
Uniqueness
The uniqueness of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)benzamide lies in its combination of functional groups, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and the potential to interact with multiple biological targets, making it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O2/c21-14-9-7-13(8-10-14)18-24-20(27-25-18)17-6-2-1-5-16(17)19(26)23-15-4-3-11-22-12-15/h1-12H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDPMOACOOUFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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